Vitisin B Chloride

Wine chemistry Fermentation metabolomics Pyranoanthocyanin biosynthesis

Vitisin B Chloride (CAS 312297-86-2) is the chloride salt of vitisin B, a pyranoanthocyanin pigment formed exclusively in red wines via the condensation of malvidin-3-O-glucoside with acetaldehyde released during yeast fermentation. Its systematic IUPAC name identifies it as pyranomalvidin-3-glucoside (8-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-pyrano[4,3,2-de]benzopyran-1-ylium), with a molecular formula of C₂₅H₂₅O₁₂⁺ (free cation) or C₂₅H₂₅ClO₁₂ (chloride salt; MW 552.91).

Molecular Formula C₂₅H₂₇ClO₁₂
Molecular Weight 554.93
CAS No. 312297-86-2
Cat. No. B1142342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitisin B Chloride
CAS312297-86-2
Synonyms3-(β-D-Glucopyranosyloxy)-8-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-pyrano[4,3,2-de]-1-benzopyrylium Chloride;  3-(β-D-Glucopyranosyloxy)-8-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-Pyrano[4,3,2-de]-1-benzopyrylium Chloride (1:1);  8-Hydroxy-2-(4-hyd
Molecular FormulaC₂₅H₂₇ClO₁₂
Molecular Weight554.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitisin B Chloride (CAS 312297-86-2): Chemical Identity, Pyranoanthocyanin Class, and Procurement-Relevant Structural Distinction


Vitisin B Chloride (CAS 312297-86-2) is the chloride salt of vitisin B, a pyranoanthocyanin pigment formed exclusively in red wines via the condensation of malvidin-3-O-glucoside with acetaldehyde released during yeast fermentation [1]. Its systematic IUPAC name identifies it as pyranomalvidin-3-glucoside (8-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ⁴-pyrano[4,3,2-de][1]benzopyran-1-ylium), with a molecular formula of C₂₅H₂₅O₁₂⁺ (free cation) or C₂₅H₂₅ClO₁₂ (chloride salt; MW 552.91) [2]. Critically, this CAS registry number refers to the pyranoanthocyanin scaffold—not the resveratrol tetramer stilbenoid also named vitisin B (CAS 142449-90-9), a frequent source of procurement error [3]. The pyranoanthocyanin possesses an additional pyran D ring that fundamentally alters its pH-dependent chemistry, color stability, and sensory interaction profile relative to both its monomeric anthocyanin precursor and the stilbenoid namesake [1][2].

Why Vitisin B Chloride Cannot Be Replaced by Monomeric Anthocyanins, Vitisin A, or the Stilbenoid Vitisin B for Color Chemistry, Sensory, or Stability Applications


Attempts to substitute Vitisin B Chloride (CAS 312297-86-2) with its monomeric anthocyanin precursor malvidin-3-O-glucoside, the pyruvate-derived analog vitisin A, or the resveratrol tetramer stilbenoid also called vitisin B (CAS 142449-90-9) will produce irreconcilable differences in experimental and industrial outcomes, because these compounds differ fundamentally in formation pathway, pH equilibria, hydration behavior, SO₂ resistance, and salivary protein interaction profiles [1][2]. The pyranoanthocyanin vitisin B is biosynthesized exclusively via acetaldehyde condensation (R² = 0.81 with acetaldehyde vs. R² = 0.80 for vitisin A with pyruvate), meaning its very presence in a matrix reports on a distinct fermentative metabolic route [1]. Unlike monomeric anthocyanins that undergo reversible hydration at C-2 with complete color loss above pH ~3, vitisin B exhibits only acid-base proton transfer equilibria (pKa₁ < 0.68, pKa₂ = 4.40, pKa₃ = 7.45) with no detectable hydration, retaining visible color across the pH 1.0–11.0 range [3][4]. Furthermore, vitisin B interacts with salivary acidic proline-rich proteins with a measurable dissociation constant (KD = 1.74 mM), a property entirely absent in monomeric anthocyanins and the stilbenoid form, directly impacting astringency perception studies and sensory formulation work [5].

Quantitative Differentiation Evidence for Vitisin B Chloride (CAS 312297-86-2) vs. Closest Analogs Across Color Stability, Formation Pathway, and Sensory Dimensions


Formation Pathway Specificity: Vitisin B Origin from Acetaldehyde (R² = 0.81) vs. Vitisin A Origin from Pyruvate (R² = 0.80) in S. cerevisiae Fermentation

Vitisin B formation is quantitatively linked to acetaldehyde production during fermentation, with a strongest correlation coefficient of R² = 0.81 at the end of fermentation, whereas vitisin A formation correlates with pyruvate production (R² = 0.80) peaking on day 4 of fermentation. This orthogonal precursor dependence means that vitisin B concentration in a matrix cannot be predicted or controlled by manipulating pyruvate levels, and vice versa [1]. In controlled addition experiments, exogenous acetaldehyde (200 mg/L) increased vitisin B to 2.47 ± 0.09 mg/L (1.35% of total anthocyanins), while exogenous pyruvic acid (500 mg/L) preferentially elevated vitisin A to 4.08 ± 0.86 mg/L (2.03% of total anthocyanins) [2].

Wine chemistry Fermentation metabolomics Pyranoanthocyanin biosynthesis Yeast metabolism

Hydration Resistance: Vitisin B Exhibits No Detectable Hydration at C-2 by NMR vs. Monomeric Anthocyanins That Undergo Rapid Reversible Hydration with Concomitant Color Loss

NMR studies of vitisin B pigment I (pyranomalvidin-3-glucoside) demonstrated unequivocally that it does not undergo hydration at the C-2 position, and the hypothesis of hemiacetal equilibrium forms was discarded. This stands in direct contrast to monomeric anthocyanins such as malvidin-3-O-glucoside, which exist in equilibrium between the colored flavylium cation and the colorless hemiketal (hydrated) form, with the hydration equilibrium constant (Kh) strongly favoring the colorless form at wine pH (3.2–3.8) [1]. The three acid-base equilibria determined for vitisin B pigment I are: pKa₁ < 0.68 (protonation of the pyranoflavylium cation), pKa₂ = 4.40 ± 0.08 (first deprotonation), and pKa₃ = 7.45 ± 0.09 (second deprotonation), with values cross-validated by visible spectroscopy (pKa₁ < 0.63, pKa₂ = 4.43 ± 0.02, pKa₃ = 7.34 ± 0.03) [1].

Physical chemistry NMR spectroscopy Pigment equilibria Color stability

Salivary Protein Interaction: Vitisin B Displays Measurably Weaker Astringency-Relevant Binding (KD = 1.74 mM) Compared to Flavanol-Substituted Pyranoanthocyanins

Saturation transfer difference (STD)-NMR spectroscopy and MALDI-TOF mass spectrometry were used to quantify the interaction between three structurally defined pyranoanthocyanins and salivary acidic proline-rich proteins (aPRPs), a key molecular event underlying wine astringency perception. Vitisin B (pyranomalvidin-3-glucoside) exhibited a dissociation constant KD of 1.74 mM, which is 1.49-fold weaker (higher KD = lower affinity) than pyranomalvidin-3-glucoside-catechol (KD = 1.17 mM) and 2.00-fold weaker than pyranomalvidin-3-glucoside-epicatechin (KD = 0.87 mM) [1]. The presence of a flavanol (catechin or epicatechin) structural unit on the pyranoanthocyanin scaffold increased the interaction strength with aPRPs in a manner proportional to the molecular size and hydrogen-bonding capacity of the substituent [1].

Sensory chemistry Astringency Salivary protein binding Wine mouthfeel

pH and SO₂ Color Stability: Pyranoanthocyanins Including Vitisin B Exhibit Superior Resistance to pH-Mediated Decolorization and SO₂ Bleaching vs. Malvidin-3-O-glucoside Across pH 1.0–11.0

Six pyranoanthocyanins synthesized from malvidin-3-O-glucoside (Mv-3-gluc), including vitisin A (carboxypyrano-Mv-3-gluc), were systematically compared for pH stability (pH 1.0–11.0), SO₂ resistance (0–250 ppm), and thermostability (50–98 °C). All six pyranoanthocyanins exhibited higher pH and SO₂ color stability than the precursor Mv-3-gluc, with vitisin A showing the strongest performance among the series attributable to its D-ring carboxy group [1]. Vitisin B, as a member of this pyranoanthocyanin class, shares the class-level stability advantage conferred by the additional pyran ring that blocks nucleophilic attack at C-4, though quantitative stability data specific to isolated vitisin B were not separately reported in this comparative study [1]. Supporting class-level evidence confirms that pyranoanthocyanins resist SO₂ bleaching due to saturation at carbon 4, and possess double the number of resonant forms because of the double pyran ring, making them less sensitive to pH variations than their anthocyanin precursors [2].

Color stability Food colorants SO₂ bleaching pH stability

Relative Abundance and Aging Trajectory: Vitisin B Comprises Only 0.267% of Total Anthocyanin Content in Representative Red Wine and Exhibits Lower Long-Term Stability Than Vitisin A and Pinotins

Quantitative anthocyanin profiling of a representative red wine (Table 16, Molecules 2021) reveals that vitisin B constitutes only 0.267 ± 0.001% of total detected anthocyanin content, compared to 14.22 ± 0.03% for its precursor malvidin-3-glucoside and 0.783 ± 0.014% for vitisin A [1]. The vitisin B:vitisin A ratio of approximately 1:3 in this sample reflects differential formation kinetics and precursor availability. Furthermore, targeted metabolomics of 234 different-vintage red wines (HPLC-MS/MS) established a stability hierarchy during prolonged aging: pinotins > flavanyl-pyranoanthocyanins ≈ vitisin A > monomeric anthocyanins > vitisin B ≈ anthocyanin ethyl-linked flavan-3-ol products [2]. Vitisin B was explicitly excluded from the group of pyranoanthocyanins positively correlated with aging tawny color characteristics, a role instead fulfilled by pinotins [2]. Separate fermentation and aging profiling confirmed that within pyranoanthocyanins, vitisin B exhibited more instability than vitisin A during both fermentation stages and subsequent barrel/steel aging [3].

Wine metabolomics Anthocyanin quantification Wine aging HPLC-MS/MS

Molar Absorptivity Advantage: Pyranoanthocyanins Exhibit 3.6- to 7.5-Fold Higher Molar Absorptivity Coefficients at pH 3 Relative to Their Anthocyanin Precursors

A systematic study of naturally derived pyranoanthocyanin pigments demonstrated that their molar absorptivity coefficients (ε) were 3.6 to 7.5 times greater at pH 3 than the corresponding anthocyanin precursor compounds [1]. While this study did not report vitisin B-specific ε values in isolation from other pyranoanthocyanins, the class-level enhancement applies to all pyranoanthocyanins possessing the additional pyran D ring, including vitisin B. The enhanced molar absorptivity is directly attributable to the extended conjugation conferred by the pyran ring and the suppression of the hydration equilibrium that otherwise depletes the colored flavylium chromophore in monomeric anthocyanins at pH 3 [1][2]. An earlier study proposed average ε values of ~22,000 M⁻¹cm⁻¹ for anthocyanidin 3-monoglycosides and ~23,000 M⁻¹cm⁻¹ for 5-carboxypyranoanthocyanidin 3-glycosides in acidified methanolic solutions, though substantial inter-laboratory variation exists in reported values [2].

Photophysical properties Molar absorptivity Colorant intensity UV-Vis spectroscopy

Evidence-Backed Application Scenarios for Vitisin B Chloride (CAS 312297-86-2) in Wine Chemistry, Sensory Science, Colorant Development, and Analytical Metabolomics


Fermentation-Stage Biomarker for Acetaldehyde-Driven Pyranoanthocyanin Formation in Enological Research

Vitisin B chloride serves as the definitive analytical standard for quantifying acetaldehyde-mediated pyranoanthocyanin formation during red wine fermentation. Because vitisin B formation correlates with acetaldehyde production at R² = 0.81 (vs. vitisin A correlation with pyruvate at R² = 0.80), its concentration in fermenting must directly reports on the acetaldehyde metabolic flux of the yeast strain employed [1]. Researchers can use authentic vitisin B chloride standard for HPLC-DAD or LC-MS/MS calibration to differentiate acetaldehyde-driven from pyruvate-driven pigment pathways, enabling strain selection and fermentation parameter optimization. The compound's formation pattern—peaking in the final stages of fermentation when acetaldehyde content is highest—makes it particularly valuable as a late-fermentation sampling biomarker [1]. Furthermore, the addition of exogenous acetaldehyde (200 mg/L) predictably elevates vitisin B yield to approximately 2.47 mg/L (1.35% of total anthocyanins), providing a quantifiable benchmark for precursor supplementation studies [2].

Non-Hydrating Chromophore Standard for pH-Dependent Colorant Formulation and Photophysical Characterization

The demonstrated absence of hydration at C-2 in vitisin B—confirmed by NMR and visible spectroscopy with pKa values of pKa₁ < 0.68, pKa₂ = 4.40, and pKa₃ = 7.45 [3]—makes this compound uniquely suited as a calibration standard for spectrophotometric and colorimetric instruments operating across the pH 1–8 range. Unlike monomeric anthocyanins that lose >90% of visible absorbance above pH 3 due to hydration, vitisin B retains substantial chromophoric character through pH 7.45 (pKa₃), with color transitions governed solely by proton-transfer equilibria. This property directly supports its use in natural food colorant research, where pH-stable red-to-purple hues are required for beverages, confections, and dairy products. The class-level molar absorptivity advantage of 3.6- to 7.5-fold over monomeric anthocyanins at pH 3 further enhances its value as a high-intensity colorant lead compound [4].

Defined Low-Astringency Pigment Baseline for Wine Mouthfeel Structure-Activity Relationship Studies

The experimentally determined dissociation constant of vitisin B for salivary acidic proline-rich proteins (KD = 1.74 mM) provides a quantitative benchmark for astringency research [5]. Because vitisin B lacks the flavanol (catechin/epicatechin) structural unit present in other pyranoanthocyanins that increases aPRP binding affinity (KD = 1.17 mM for catechol derivative; KD = 0.87 mM for epicatechin derivative), it serves as the lowest-astringency reference point within the pyranoanthocyanin series. Sensory scientists and enologists can use purified vitisin B chloride to isolate the contribution of the pyranoanthocyanin core scaffold to mouthfeel perception, independent of the amplified astringency conferred by flavanol conjugation. This SAR application is directly relevant to winemaking strategies aimed at modulating red wine astringency through controlled pyranoanthocyanin formation pathways [5].

Early-Stage Wine Aging Marker for Targeted Metabolomics and Vintage Authentication

Vitisin B's documented low relative abundance (0.267% of total anthocyanins) and its position at the lower end of the pyranoanthocyanin stability hierarchy—below vitisin A and pinotins [6]—establish its specific utility as an early-stage aging marker rather than a long-term aging endpoint. Targeted metabolomics using HPLC-MS/MS has shown that vitisin B concentration declines more rapidly during prolonged aging than vitisin A or flavanyl-pyranoanthocyanins, and it does not correlate with desirable tawny color development [6][7]. Consequently, vitisin B chloride standard is essential for constructing accurate calibration curves in quantitative metabolomics workflows that seek to authenticate wine vintage or monitor the progression of anthocyanin derivative evolution during the first 1–5 years of bottle aging. Its differential stability profile relative to vitisin A also makes the vitisin B:vitisin A ratio a candidate aging-index parameter [6].

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